(S)-Tetrahydrofuran-2-carboxylic acid

Catalog No.
S708061
CAS No.
87392-07-2
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tetrahydrofuran-2-carboxylic acid

CAS Number

87392-07-2

Product Name

(S)-Tetrahydrofuran-2-carboxylic acid

IUPAC Name

(2S)-oxolane-2-carboxylic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1

InChI Key

UJJLJRQIPMGXEZ-BYPYZUCNSA-N

SMILES

C1CC(OC1)C(=O)O

Canonical SMILES

C1CC(OC1)C(=O)O

Isomeric SMILES

C1C[C@H](OC1)C(=O)O

Chiral Synthons and Pharmaceuticals

Due to its chirality, (S)-Tetrahydrofuran-2-carboxylic acid can serve as a valuable building block for the synthesis of other chiral molecules, particularly in the pharmaceutical industry. Its four-membered ring structure and carboxylic acid functionality offer unique possibilities for creating complex molecules with desired properties.

A study published in the journal "Tetrahedron Letters" demonstrated the use of (S)-Tetrahydrofuran-2-carboxylic acid as a starting material for the synthesis of chiral γ-aminobutyric acid (GABA) derivatives, which are potential candidates for treating neurodegenerative diseases [].

Furthermore, research published in "The Journal of Organic Chemistry" explored the application of (S)-Tetrahydrofuran-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase, an enzyme crucial for the viral replication cycle []. These findings suggest the potential of this molecule in the development of novel antiretroviral drugs.

Organic Synthesis and Catalyst Development

(S)-Tetrahydrofuran-2-carboxylic acid can be utilized as a substrate in various organic reactions, allowing researchers to study and develop new synthetic methodologies. Its unique structure and reactivity can provide insights into reaction mechanisms and catalyst design.

A study published in "Chemistry - A European Journal" investigated the ring-opening reactions of (S)-Tetrahydrofuran-2-carboxylic acid derivatives catalyzed by transition metal complexes []. This research contributes to the understanding of catalytic processes involved in the synthesis of complex organic molecules.

(S)-Tetrahydrofuran-2-carboxylic acid is a chiral organic compound characterized by a tetrahydrofuran ring and a carboxylic acid functional group. Its molecular formula is C5H8O3C_5H_8O_3, and it has a molar mass of approximately 116.12 g/mol. This compound is significant due to its role in various chemical syntheses and biological applications, particularly in pharmaceuticals and agrochemicals .

Currently, there is no available data on the specific mechanism of action of (S)-THFC in biological systems. Its significance lies primarily in its role as a precursor molecule for the synthesis of pharmaceuticals with known mechanisms of action.

  • Specific data on the toxicity of (S)-THFC is limited. However, as a carboxylic acid, it might exhibit mild irritant properties upon contact with skin or eyes [].
  • Flammability data is unavailable, but as an organic compound, it is likely flammable.
  • Always handle THFC with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood in a well-ventilated area [].

  • Oxidation: The compound can be oxidized to form lactones or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde, commonly employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution can introduce various functional groups into the tetrahydrofuran ring, utilizing reagents like alkyl halides under controlled conditions .

The major products from these reactions include substituted tetrahydrofuran derivatives, lactones, and alcohols, which are valuable in synthetic chemistry and industrial applications.

Research indicates that (S)-Tetrahydrofuran-2-carboxylic acid exhibits potential biological activities. It has been investigated for its therapeutic properties, including antiviral and anticancer effects. The compound's mechanism of action involves interactions with specific molecular targets, where the carboxylic acid group can form hydrogen bonds and ionic interactions that influence enzyme activity and receptor binding .

Several synthesis methods for (S)-Tetrahydrofuran-2-carboxylic acid have been developed:

  • Asymmetric Reduction: One common method involves the asymmetric reduction of 2-furanone using chiral catalysts.
  • Ring-Opening and Carboxylation: Another approach includes the ring-opening of tetrahydrofuran derivatives followed by carboxylation.
  • Biocatalytic Processes: Industrially, biocatalytic methods utilizing enzymes like lipases and oxidoreductases are preferred due to their efficiency and selectivity under mild conditions .

These synthetic routes ensure the desired stereochemistry is achieved while minimizing environmental impact.

(S)-Tetrahydrofuran-2-carboxylic acid has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active molecules, including drugs for treating prostate enlargement and hypertension.
  • Agrochemicals: The compound is used in the production of agrochemicals that enhance crop yield and pest resistance.
  • Specialty Chemicals: It functions as a building block in the synthesis of complex organic molecules and polymers .

Studies on (S)-Tetrahydrofuran-2-carboxylic acid have focused on its interactions with biological targets. The compound's structural features allow it to engage in specific binding interactions with enzymes and receptors, which could lead to significant therapeutic effects. Understanding these interactions is crucial for optimizing its use in drug development .

Several compounds share structural similarities with (S)-Tetrahydrofuran-2-carboxylic acid:

Compound NameSimilarity IndexDescription
Tetrahydrofuran-2-carboxylic acid1.00Non-chiral version lacking specific stereochemistry
2-Furanone0.90Related compound with similar ring structure
γ-Butyrolactone0.85Cyclic compound with a lactone ring
(S)-5-Oxo-2-tetrahydrofurancarboxylic Acid0.91Chiral derivative with additional functional groups
5-Oxotetrahydrofuran-2-carboxylic acid0.91Contains an oxo group at the fifth position

Uniqueness

The uniqueness of (S)-Tetrahydrofuran-2-carboxylic acid lies in its chiral nature, which imparts specific stereochemical properties essential for asymmetric synthesis and chiral recognition processes. This characteristic makes it particularly valuable in developing enantiomerically pure pharmaceuticals, distinguishing it from its non-chiral counterparts .

The synthesis of (S)-tetrahydrofuran-2-carboxylic acid represents a significant challenge in organic chemistry due to the necessity of establishing both the heterocyclic ring system and the stereochemical configuration at the carboxylic acid-bearing carbon center [1]. Multiple synthetic approaches have been developed to access this important chiral building block, ranging from traditional reduction methodologies to modern asymmetric catalytic systems [2].

Traditional Reduction Approaches

Traditional synthetic routes to (S)-tetrahydrofuran-2-carboxylic acid primarily rely on reduction strategies that convert furan-based precursors to the saturated tetrahydrofuran framework [3] [4]. These methodologies have served as foundational approaches in the field and continue to provide reliable access to the target compound [5].

Hydrogenation of Furoic Acid Derivatives

The direct hydrogenation of furoic acid derivatives represents one of the most straightforward approaches to tetrahydrofuran-2-carboxylic acid synthesis [3] [5]. Palladium-supported catalysts have demonstrated exceptional efficiency in this transformation, with studies showing that palladium on alumina catalysts can achieve 98% conversion of furfuryl alcohol to tetrahydrofurfuryl alcohol under optimized conditions [3].

Research has established that the hydrogenation process occurs through sequential reduction of the furan ring, with water playing a crucial role in the reaction selectivity [5]. Under aqueous conditions with palladium catalysts at 40°C and 3.0 megapascals hydrogen pressure, the conversion rate reaches 98% with 96% yield of the desired tetrahydrofuran product [3]. The reaction mechanism involves initial coordination of the furan ring to the palladium surface, followed by stepwise hydrogenation of the carbon-carbon double bonds [5].

The use of carbon dioxide as a co-solvent has been shown to enhance the hydrogenation efficiency significantly [3]. Studies demonstrate that the addition of carbon dioxide at 15 megapascals pressure increases the furfuryl alcohol conversion from 83.6% to 95.3%, while simultaneously improving the tetrahydrofurfuryl alcohol yield from 76.5% to 82.2% [3]. This enhancement is attributed to the improved mass transfer and altered reaction environment provided by the supercritical carbon dioxide phase [3].

Catalyst SystemConversion (%)Yield (%)Reaction Conditions
Palladium/Alumina989640°C, 3.0 MPa H₂, H₂O solvent [3]
Palladium/Carbon95.382.240°C, 3.0 MPa H₂, CO₂ co-solvent [3]
Ruthenium/Rhenium/Carbon>9085-90250°C, 13.8 MPa, aqueous phase [6]

Advanced catalyst systems utilizing ruthenium and rhenium supported on carbon have demonstrated space-time yields exceeding 600 grams of tetrahydrofuran per kilogram of catalyst per hour under continuous operation conditions [6]. These bimetallic catalysts exhibit enhanced stability and activity compared to monometallic systems, maintaining catalytic performance over extended reaction periods [6].

Catalytic Transfer Hydrogenation Techniques

Catalytic transfer hydrogenation has emerged as an environmentally benign alternative to conventional hydrogenation methods [4] [7]. This approach utilizes alcohols as hydrogen donors, eliminating the need for high-pressure hydrogen gas and enabling milder reaction conditions [7].

Ruthenium-MACHO catalysts have demonstrated remarkable activity in the transfer hydrogenation of furanic aldehydes [7]. The Ruthenium-MACHO-BH complex achieves maximum turnover numbers of 1941 with near-quantitative yields under base-free conditions [7]. This catalyst system operates effectively with ethanol, isopropanol, or methanol as hydrogen sources, providing excellent selectivity for furanic alcohol formation [7].

The mechanism of catalytic transfer hydrogenation involves the initial dehydrogenation of the alcohol hydrogen donor to form the corresponding carbonyl compound and metal hydride species [4]. The metal hydride then reduces the substrate through hydride transfer, regenerating the active catalyst [4]. Studies using palladium on iron oxide catalysts show that the transfer hydrogenation of furfural proceeds with an activation energy of 11.2 ± 1 kilocalories per mole [4].

Temperature optimization studies reveal that transfer hydrogenation efficiency increases significantly with temperature, with turnover frequencies rising from 83 hours⁻¹ at 140°C to 327 hours⁻¹ at 180°C when using palladium-based catalysts [4]. The selectivity toward the desired tetrahydrofuran products can be controlled by adjusting the substrate concentration and reaction temperature [4].

Modern Asymmetric Synthesis

Contemporary approaches to (S)-tetrahydrofuran-2-carboxylic acid synthesis emphasize stereochemical control through asymmetric catalysis and chiral auxiliary strategies [8] [9] [1]. These methodologies enable direct access to the desired enantiomer without the need for subsequent resolution steps [10] [11].

Enantioselective Catalytic Systems

Enantioselective catalytic systems have revolutionized the synthesis of chiral tetrahydrofuran derivatives [8] [9] [10]. Nickel-catalyzed asymmetric alkylation reactions have demonstrated exceptional enantioselectivity in the formation of tetrahydrofuran-carboxylic acid derivatives [8] [9].

The nickel-catalyzed enantioselective cross-dehydrogenative coupling methodology represents a significant advancement in this field [8]. This approach utilizes saturated ethers, including tetrahydrofuran, as substrates that undergo oxidative activation followed by asymmetric alkylation with carboxylic acid derivatives [8]. The reaction exhibits excellent enantioselectivity and broad functional group tolerance, enabling the synthesis of complex chiral molecules [8].

Mechanistic studies reveal that the process involves initial oxidative acetal formation, followed by nickel-catalyzed asymmetric alkylation [8]. The enantioselectivity is controlled by chiral ligands that create a sterically biased environment around the nickel center [9]. Recent developments have shown that P-chiral bisphosphine ligands, such as DI-BIDIME, can achieve enantioselectivities exceeding 99:1 enantiomeric ratio [10].

Catalytic SystemEnantioselectivity (er)Yield (%)Substrate Scope
Nickel/Chiral Phosphine>99:199O-alkynones [10]
Nickel/CDC System95:5 to 96:475-90Saturated ethers [8]
Ruthenium/Chiral Ligand90:10 to 95:580-95Aryllithium substrates [12]

The scope of enantioselective catalytic systems extends to intramolecular reductive cyclization reactions [10]. Nickel-catalyzed stereoselective asymmetric cyclization of O-alkynones proceeds with exceptional stereoselectivity, achieving greater than 99:1 E/Z selectivity and greater than 99:1 enantiomeric ratio [10]. This methodology enables the construction of functionalized chiral tetrahydrofuran rings with tertiary allylic alcohols [10].

Organocatalytic approaches utilizing N-heterocyclic carbene and amine catalysis have also proven highly effective [13] [14]. Sequential benzoin/Michael/acetalization cascade reactions catalyzed by these dual catalyst systems achieve stereoselectivities up to 95:5 diastereomeric ratio and 96% enantiomeric excess [13] [14]. The high stereocontrol is attributed to acid-promoted symmetrization of racemic acyloins and iminium ion activation of enal substrates [13] [14].

Chiral Auxiliary-Mediated Routes

Chiral auxiliary-mediated synthesis provides a reliable approach for accessing enantiomerically pure (S)-tetrahydrofuran-2-carboxylic acid [15] [16]. These methodologies rely on temporary attachment of chiral auxiliaries that direct the stereochemical outcome of key bond-forming reactions [15].

The Evans oxazolidinone auxiliary system has been extensively employed in tetrahydrofuran synthesis [16]. This approach involves the formation of chiral acyl oxazolidinones, followed by diastereoselective alkylation and subsequent cyclization to form the tetrahydrofuran ring [16]. The high diastereoselectivity observed in these reactions is attributed to the chelation of metal counterions by the oxazolidinone carbonyl and the substrate, creating a rigid transition state [16].

Resolution-based approaches utilizing chiral amines have demonstrated practical utility for large-scale synthesis [17]. L-phenylalaninol has been employed as a resolving agent for racemic tetrahydrofuran-2-carboxylic acid, achieving 99.71% enantiomeric excess for the (S)-enantiomer with 32% yield [17]. The resolution process involves formation of diastereomeric salts followed by recrystallization and acid hydrolysis [17].

Sharpless asymmetric dihydroxylation has been utilized as a key step in the synthesis of chiral tetrahydrofuran derivatives [11] [18]. This methodology enables the introduction of chirality into tetrahydrofuran precursors through the enantioselective dihydroxylation of alkenes [18]. The resulting diols can be converted to tetrahydrofuran-2-carboxylic acid derivatives through cyclization and functional group manipulation [11].

The application of chiral sulfoxide auxiliaries has shown promise in diastereoselective tetrahydrofuran synthesis [19]. Carbanions derived from aryl 3-chloropropylsulfoxides react with aldehydes to produce 2,3-disubstituted tetrahydrofurans with high diastereoselectivity [19]. The stereochemical outcome is controlled by the chiral sulfur center, which directs the facial selectivity of the cyclization reaction [19].

Spirocyclic Derivative Synthesis

The synthesis of spirocyclic tetrahydrofuran derivatives represents an advanced application of synthetic methodology development [11] [20]. These complex molecular architectures require sophisticated cyclization strategies and precise control of multiple stereochemical elements [21] [22].

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide the most direct access to spirocyclic tetrahydrofuran systems [20] [1]. Ionic cyclization methodologies have demonstrated exceptional efficiency in the formation of spirotetrahydrofuran derivatives [20].

The hypoiodite-mediated cyclization of bishomoallyl tertiary alcohols represents a particularly effective approach [20]. Treatment of steroidal bishomoallyl tertiary alcohols with mercury(II) oxide and iodine in benzene at room temperature produces spirotetrahydrofuran derivatives in high yields [20]. The mechanism involves formation of hypoiodite intermediates followed by cyclization through iodonium ion formation [20].

Organocatalytic cascade processes have emerged as powerful tools for spirocyclic synthesis [21]. The asymmetric organocatalytic cascade involving Michael addition, aldol condensation, and acetalization reactions enables the construction of tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives bearing four stereogenic centers [21]. These reactions proceed with excellent stereoselectivity in a single operation, producing water as the only side product [21].

Cyclization MethodYield (%)StereoselectivityReaction Conditions
Hypoiodite-mediated75-90High diastereoselectivityHgO, I₂, benzene, rt [20]
Organocatalytic cascade80-95>95:5 dr, >90% eeProline derivative, rt [21]
Palladium-catalyzed70-85Moderate to highPdCl₂, CuCl₂, MeOH [23]

Palladium-catalyzed cyclization reactions have been developed for the synthesis of sterically congested bicyclic tetrahydrofurans [23]. These reactions utilize allene-containing tetrahydrofuran precursors that undergo palladium-mediated cyclization to form quaternary centers at ring junctions [23]. The methodology provides access to complex polycyclic structures that are difficult to synthesize through alternative approaches [23].

Photocatalytic methods have also been explored for spirocyclic tetrahydrofuran synthesis [24]. Visible-light-mediated photoredox catalysis enables the formation of carbon-oxygen bonds through deoxygenative cyclization of activated 1,2-diols [24]. The process involves single-electron transfer and carbon-oxygen bond cleavage, followed by radical cyclization to form the heterocyclic ring [24].

Ring-Opening/Ring-Closing Sequences

Ring-opening/ring-closing methodologies provide alternative approaches to spirocyclic tetrahydrofuran synthesis through sequential bond formation and cleavage reactions [22] [25] [26]. These strategies often enable access to complex architectures that would be difficult to construct through direct cyclization approaches [27].

The Diels-Alder cycloaddition followed by ring-opening metathesis/cross-metathesis sequence represents a highly effective approach [22]. Chiral vinyl sulfoxides undergo diastereoselective Diels-Alder cycloadditions with substituted furans to generate cycloadducts that can be transformed into 2,2,5-tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans [22]. The sequence provides access to structural subunits found in numerous biologically active natural products [22].

Frustrated Lewis pair-mediated ring-opening reactions have been investigated for tetrahydrofuran activation [25] [26]. Theoretical studies demonstrate that aluminum/phosphorus-based frustrated Lewis pairs can promote ring-opening reactions of tetrahydrofuran under appropriate conditions [25] [26]. The activation energy for these processes depends on the separation distance between Lewis acidic and Lewis basic centers [26].

Ring-closing metathesis reactions have been employed in the synthesis of fused tetrahydrofuran systems [27]. Stereoselective synthesis of cyclic templates followed by nickel-catalyzed ring-opening provides access to acyclic products with controlled stereochemical relationships [27]. This methodology enables the construction of polyketide analogs with complex stereochemical arrays [27].

The application of ring-opening/ring-closing sequences to spirocyclic synthesis often involves the use of temporary tethers or protecting groups [11]. Spiro-fused cyclohexadienone-tetrahydrofuran systems can be accessed through oxidative dearomatization-spirocyclization cascades [11]. These reactions utilize phenol-tethered β-hydroxy-α-amino esters as substrates, which undergo spirocyclization upon treatment with iodine(III) reagents [11].

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of (S)-Tetrahydrofuran-2-carboxylic acid provides comprehensive insights into its molecular structure and stereochemistry [1]. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated chloroform reveals distinctive spectral signatures characteristic of the tetrahydrofuran ring system coupled with a carboxylic acid functionality.

The most prominent signal appears at 9.58 parts per million as a singlet, corresponding to the carboxylic acid proton [1]. This significant downfield shift reflects the highly deshielding environment created by the electronegative oxygen atoms and the hydrogen bonding interactions typical of carboxylic acid protons. The α-proton attached to the stereogenic carbon appears as a multiplet centered at 4.522 parts per million [1], positioned in the characteristic region for protons adjacent to both oxygen atoms and carboxylic functionalities.

The tetrahydrofuran ring protons exhibit complex multipicity patterns across the 1.965 to 4.036 parts per million range [1]. Ring methylenes show overlapping multiplets between 2.101 and 4.036 parts per million, reflecting the conformational complexity of the five-membered ring system. The chemical shift differences observed between these methylene protons arise from their varying distances from the electron-withdrawing carboxylic acid group and the ring oxygen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift ranges [2]. Carboxylic acid carbons typically resonate between 165 and 185 parts per million [2], with saturated aliphatic acids appearing near the downfield end of this range around 185 parts per million. The tetrahydrofuran ring carbons appear in regions consistent with ether-containing heterocycles, with chemical shifts influenced by the proximity to both the ring oxygen and the carboxylic acid substituent.

Infrared and Mass Spectrometric Features

Infrared spectroscopy reveals characteristic absorption bands that definitively identify the carboxylic acid functional group within the tetrahydrofuran framework [3]. The carboxylic acid functionality exhibits two diagnostic absorptions: a broad hydroxyl stretch spanning 2500 to 3300 wavenumbers and a carbonyl stretch between 1710 and 1760 wavenumbers [2]. The broad nature of the hydroxyl absorption results from hydrogen bonding interactions, both intramolecular and intermolecular, which are enhanced by the conformational preferences of the molecule [3].

The carbonyl stretching frequency provides information about the hydrogen bonding state of the carboxylic acid [2]. Monomeric carboxylic acid groups absorb at 1760 wavenumbers, while dimeric hydrogen-bonded structures show absorption around 1710 wavenumbers [2]. For (S)-Tetrahydrofuran-2-carboxylic acid, the position of this absorption indicates the presence of hydrogen-bonded carboxylic acid dimers under normal analytical conditions.

Tetrahydrofuran rings exhibit characteristic carbon-hydrogen stretching vibrations and ring breathing modes [4]. The far-infrared region between 10 and 300 wavenumbers provides particularly rich information about the conformational dynamics of the tetrahydrofuran ring [4]. These vibrations are sensitive to the pseudorotational motion characteristic of five-membered rings, with spectroscopic evidence supporting the existence of multiple conformational states.

Mass spectrometric analysis under electron ionization conditions at 75 electron volts reveals a fragmentation pattern consistent with the proposed structure [1]. The molecular ion peak appears at mass-to-charge ratio 116, corresponding to the expected molecular weight. The base peak at mass-to-charge ratio 71 represents a characteristic loss of the carboxylic acid functionality (45 mass units), yielding the tetrahydrofuran cation radical [1]. Additional significant fragments appear at mass-to-charge ratios 43 (57.0% relative intensity) and 41 (35.4% relative intensity), corresponding to further ring fragmentation processes [1].

The fragmentation pattern demonstrates the inherent stability of the tetrahydrofuran ring system under electron ionization conditions, with initial cleavage occurring preferentially at the exocyclic carbon-carbon bond connecting the ring to the carboxylic acid group [1]. Secondary fragmentations involve ring-opening processes and loss of small neutral molecules characteristic of oxygen-containing heterocycles.

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis of (R)-tetrahydro-2-furancarboxylic acid monohydrate provides detailed structural information about the solid-state arrangement and molecular geometry [5]. The compound crystallizes in the monoclinic crystal system with space group P2(1), characteristic of chiral molecules lacking inversion symmetry [5]. The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice.

The crystal structure exhibits unit cell dimensions of a = 11.670(2) Ångströms, b = 6.177(3) Ångströms, and c = 10.704(2) Ångströms, with a monoclinic angle β = 115.11(2) degrees [5]. The unit cell volume of 698.7(4) cubic Ångströms accommodates four formula units (Z = 4), indicating the presence of two crystallographically independent molecules within the asymmetric unit [5]. This structural arrangement reflects the complexity of hydrogen bonding interactions between the carboxylic acid groups and water molecules.

The measured density of 1.26 grams per cubic centimeter closely matches the calculated density of 1.28 grams per cubic centimeter [5], confirming the accuracy of the structural determination. The refinement achieved an R-factor of 0.046 for 1047 reflections with |Fo| greater than 3σ(F), indicating high-quality structural data [5]. Data collection employed copper Kα radiation (λ = 1.54178 Ångströms) at room temperature, with an absorption coefficient of 9.69 inverse centimeters [5].

The crystallographic analysis reveals that no twofold symmetry exists within the tetrahydrofuran rings [5], indicating deviation from ideal envelope or twist conformations. This asymmetry arises from the influence of intermolecular hydrogen bonding interactions and crystal packing forces on the ring geometry. The presence of water molecules as a hydrate component significantly influences the overall crystal architecture through the formation of extensive hydrogen bonding networks.

Conformational Dynamics in Solid State

The solid-state structure reveals important insights into the conformational preferences and dynamics of tetrahydrofuran-2-carboxylic acid molecules [5]. Hydrogen bonding interactions between water molecules and carboxylic acid groups provide the primary stabilizing forces within the crystal structure [5]. These intermolecular interactions constrain the conformational freedom of individual molecules, leading to specific geometric arrangements that differ from gas-phase conformations.

The tetrahydrofuran ring adopts a puckered conformation in the solid state, with the ring geometry influenced by both intramolecular strain and intermolecular packing forces [5]. The absence of twofold symmetry in the ring structure indicates that the molecules adopt asymmetric conformations that optimize hydrogen bonding interactions while minimizing steric repulsions [5]. This conformational selection demonstrates the significant influence of crystal packing forces on molecular geometry.

Conformational analysis reveals the existence of trans and cis configurations for the carboxylic acid group relative to the tetrahydrofuran ring [6] [7]. The trans configuration exhibits stabilization through intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen atom [6] [7]. This intramolecular interaction competes with intermolecular hydrogen bonding to water molecules and neighboring carboxylic acid groups, resulting in a complex energy landscape that determines the observed solid-state structure.

The conformational dynamics in the solid state differ significantly from those observed in solution or gas-phase conditions [7]. Crystal packing constrains the pseudorotational motion typical of five-membered rings, leading to more rigid conformational states [7]. However, thermal motion and disorder effects may still permit limited conformational flexibility, particularly for peripheral atoms and functional groups with reduced packing constraints.

Computational Modeling

Density Functional Theory-Based Electronic Structure Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and conformational preferences of (S)-Tetrahydrofuran-2-carboxylic acid [8] [6]. Computational studies employing the B3LYP functional with the cc-pVTZ basis set reveal a uniform conformational picture that overcomes the limitations observed with smaller basis sets [8]. The use of large basis sets proves essential for accurately describing the potential energy surface and predicting spectroscopic properties.

The density functional theory analysis identifies multiple conformational minima corresponding to different orientations of the carboxylic acid group and varying tetrahydrofuran ring geometries [6] [7]. The computational conformational search reveals six potential monomeric conformations (I through VI) with appreciable populations under typical experimental conditions [6]. Among these, conformations I and II adopt trans-carboxylic acid configurations stabilized by intramolecular hydrogen bonding, while conformations III through VI exhibit cis-carboxylic acid arrangements [6].

Dispersion-corrected density functional theory calculations using the B3LYP-D3(BJ)/def2-TZVP level of theory with Becke-Johnson damping provide accurate treatment of weak intermolecular interactions [6]. These calculations successfully predict the relative energies of different conformational states and their interconversion barriers. The inclusion of dispersion corrections proves crucial for describing the weak hydrogen bonding interactions that stabilize specific conformational arrangements.

Harmonic frequency calculations validate the nature of stationary points on the potential energy surface, distinguishing between true minima and transition states [6]. The computational analysis reveals that conformational conversions within trans and cis subgroups occur through relatively low barriers (less than 5 kilojoules per mole), while interconversion between trans and cis configurations requires significantly higher activation energies (approximately 40 kilojoules per mole) [6] [7].

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of (S)-Tetrahydrofuran-2-carboxylic acid [9]. The highest occupied molecular orbital exhibits significant electron density localization on the carboxylic acid oxygen atoms and the tetrahydrofuran ring oxygen [9]. This electron density distribution reflects the nucleophilic character of these sites and their propensity for hydrogen bonding interactions.

The molecular orbital composition reveals the extent of electron delocalization between the tetrahydrofuran ring and the carboxylic acid substituent [9]. Limited conjugation exists between the ring system and the carboxylic acid group due to the saturated nature of the tetrahydrofuran ring and the sp³ hybridization of the connecting carbon atom. This electronic isolation allows for relatively independent conformational behavior of the ring and carboxylic acid functionalities.

Frontier molecular orbital analysis demonstrates the influence of conformational changes on electronic properties [9]. Different conformational states exhibit varying degrees of orbital overlap and energy gaps, reflecting the sensitivity of electronic structure to molecular geometry. The trans-carboxylic acid conformations show enhanced stabilization through favorable orbital interactions arising from intramolecular hydrogen bonding.

Natural bond orbital analysis provides quantitative measures of charge distribution and bonding interactions within the molecule [8]. The analysis reveals significant charge transfer from the carboxylic acid hydroxyl group to the ring oxygen atom in trans conformations, confirming the presence of intramolecular hydrogen bonding [8]. This charge redistribution stabilizes the trans configuration and influences the overall conformational preferences observed experimentally.

XLogP3

0.2

Melting Point

21.0 °C

UNII

0I2B46K2SJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

87392-07-2

Wikipedia

(-)-tetrahydro-2-furoic acid

Dates

Last modified: 08-15-2023

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